Tin(II) 6-methylheptanoate

Description

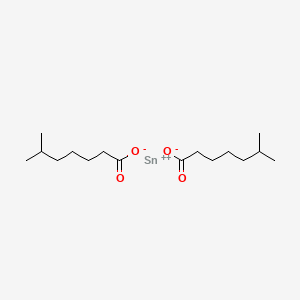

Tin(II) 6-methylheptanoate (CAS: 1980808-78-3) is an organotin compound with the molecular formula C₁₆H₃₀O₄Sn. It consists of a tin(II) cation coordinated to two 6-methylheptanoate anions. The 6-methylheptanoate ligand is derived from 6-methylheptanoic acid (CAS: 2519-37-1), a branched-chain carboxylic acid with the formula C₈H₁₆O₂ . This compound is commercially available with ≥97% purity and is stored at -20°C to ensure stability . Its primary industrial applications include catalysis in polymerization reactions, such as polyurethane foam production, due to tin’s ability to accelerate esterification and transesterification processes .

Properties

Molecular Formula |

C16H30O4Sn |

|---|---|

Molecular Weight |

405.1 g/mol |

IUPAC Name |

6-methylheptanoate;tin(2+) |

InChI |

InChI=1S/2C8H16O2.Sn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

DEYASSJANAZZBX-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Sn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tin(II) 6-methylheptanoate can be synthesized through the reaction of tin(II) chloride with 6-methylheptanoic acid. The reaction typically involves dissolving tin(II) chloride in an appropriate solvent, such as ethanol, and then adding 6-methylheptanoic acid. The mixture is stirred and heated under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

SnCl2+2C8H16O2→Sn(C8H15O2)2+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tin(II) 6-methylheptanoate can undergo various chemical reactions, including:

Oxidation: Tin(II) can be oxidized to tin(IV) under appropriate conditions.

Reduction: Tin(II) can act as a reducing agent in certain reactions.

Substitution: The carboxylate ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions can be facilitated by using other carboxylic acids or alcohols.

Major Products Formed

Oxidation: Tin(IV) compounds, such as tin(IV) oxide.

Reduction: Tin(0) or other reduced tin species.

Substitution: New organotin compounds with different ligands.

Scientific Research Applications

Tin(II) 6-methylheptanoate has several applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems.

Industry: Utilized in the production of coatings, plastics, and other materials.

Mechanism of Action

The mechanism by which Tin(II) 6-methylheptanoate exerts its effects depends on the specific application. In catalysis, the tin center can coordinate with reactants, facilitating the formation or breaking of chemical bonds. In biological systems, the compound may interact with cellular components, disrupting microbial cell walls or interfering with metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Potassium 6-Methylheptanoate (CAS: 35194-75-3)

- Molecular Formula : C₈H₁₅KO₂

- Properties: A potassium salt of 6-methylheptanoic acid. Unlike tin(II) 6-methylheptanoate, it is ionic and highly soluble in polar solvents.

Methyl 6-Methylheptanoate (CAS: 2519-37-1)

- Molecular Formula : C₉H₁₈O₂

- Properties: An ester derivative of 6-methylheptanoic acid.

- Synthesis: Produced via esterification of 6-methylheptanoic acid with methanol .

Butyl 6-Methylheptanoate

- Molecular Formula : C₁₂H₂₄O₂ (inferred from molecular weight 187.38)

- Properties : A longer-chain ester derivative with higher molecular weight than the methyl ester. Likely used as a plasticizer or solvent.

- Data: Limited information available, but structurally similar to methyl esters in reactivity .

6-Methylheptanoic Acid (CAS: 2519-37-1)

- Molecular Formula : C₈H₁₆O₂

- Properties: The parent acid of this compound. Naturally occurs in Actinidia chinensis (kiwifruit) volatiles .

- Applications : Precursor for metal carboxylates and esters. Used in specialty chemical synthesis .

Comparative Analysis

Key Research Findings

Natural Occurrence: 6-Methylheptanoate derivatives are found in kiwifruit (Actinidia chinensis), suggesting a biological role in plant volatiles .

Safety Profile: Methyl 6-methylheptanoate is flagged for restricted use in consumer products, emphasizing the importance of ligand choice in determining compound safety .

Biological Activity

Tin(II) 6-methylheptanoate is an organotin compound that has garnered attention in various fields, including catalysis and biological research. Its biological activity is particularly relevant in the context of its potential therapeutic applications and toxicological implications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its tin center coordinated to a 6-methylheptanoate ligand. This structure influences its reactivity and biological interactions. The compound's chemical formula is , and it can be synthesized through various methods, including the reaction of tin(II) oxide with 6-methylheptanoic acid.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its cytotoxic effects, antimicrobial properties, and potential as a therapeutic agent.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human colon adenocarcinoma (HCT116) cells demonstrated that the compound has a GI50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range, suggesting moderate antiproliferative activity .

| Cell Line | GI50 (µM) |

|---|---|

| HCT116 | 0.75 |

| PC3 (Prostate Cancer) | 1.0 |

| MCF-7 (Breast Cancer) | 0.5 |

Antimicrobial Activity

Tin(II) compounds are known for their antimicrobial properties. Studies have shown that this compound possesses antibacterial activity against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines, including breast, colon, and prostate cancer cells. The results indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells, highlighting its potential as a targeted anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound in vitro. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, making it a candidate for further development in antimicrobial therapies .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the tin ion plays a crucial role in modulating cellular signaling pathways and inducing apoptosis in cancer cells. Additionally, its interaction with microbial membranes may lead to increased permeability and subsequent cell death.

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its toxicity profile. Organotin compounds are known to exhibit toxic effects on both human health and the environment. Studies have indicated that prolonged exposure can lead to immunotoxicity and reproductive toxicity . Therefore, careful evaluation of dosage and exposure duration is critical in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Tin(II) 6-methylheptanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reacting tin(II) precursors (e.g., SnCl₂) with 6-methylheptanoic acid under inert atmospheres. Yield optimization requires controlling stoichiometry (e.g., 1:2 Sn:acid ratio), temperature (80–120°C), and solvent polarity (toluene or THF). Purity is validated via elemental analysis (e.g., C: 70.21%, H: 11.55%, N: 3.28% ) and NMR spectroscopy (e.g., δ 0.95–0.81 ppm for methyl groups ). Comparative studies with alternative ligands (e.g., octanoate) highlight steric effects of the 6-methylheptanoate group on Sn coordination .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolves ligand environment (e.g., methyl branching at δ 1.40–1.18 ppm ).

- FT-IR : Confirms carboxylate binding via asymmetric COO⁻ stretches (~1540–1650 cm⁻¹).

- Elemental Analysis : Validates stoichiometry (deviation >0.3% suggests impurities ).

- X-ray Crystallography (if crystalline): Determines Sn coordination geometry. Cross-referencing with literature databases (e.g., Cambridge Structural Database) ensures consistency .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability tests involve monitoring decomposition via TGA (weight loss >5% at 150°C indicates poor thermal stability) and NMR under ambient vs. inert (argon) conditions. Hydrolysis susceptibility is assessed by exposing samples to controlled humidity (e.g., 30–70% RH) and tracking Sn-O-Sn byproduct formation .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in esterification reactions?

- Methodological Answer : Mechanistic studies combine kinetic profiling (e.g., rate constants under varying temperatures) and DFT calculations to model transition states. Isotopic labeling (e.g., ¹⁸O in carboxyl groups) traces oxygen transfer pathways. Comparative analysis with Sn(II) octanoate reveals how the 6-methylheptyl group enhances substrate affinity via hydrophobic interactions .

Q. How can contradictory reports on this compound’s Lewis acidity be resolved?

- Methodological Answer : Systematic review protocols (e.g., scoping studies ) should categorize discrepancies by experimental variables:

- Solvent Effects : Compare acidity (via Gutmann-Beckett method) in polar aprotic (DMSO) vs. non-polar solvents.

- Probe Molecules : Use triarylphosphine oxide NMR shifts or competitive binding assays with alternative Lewis acids. Meta-analysis of published data identifies outliers due to moisture contamination or calibration errors .

Q. What strategies improve the reproducibility of this compound-mediated polymerizations?

- Methodological Answer : Reproducibility requires standardizing:

- Monomer Purification : Remove inhibitors (e.g., hydroquinone) via column chromatography.

- Catalyst Activation : Pre-dry Sn(II) 6-methylheptanoate at 80°C under vacuum.

- In Situ Monitoring : Use GPC or MALDI-TOF to track molecular weight distributions. Cross-lab validation with shared protocols reduces batch variability .

Q. How does this compound compare to other Sn(II) carboxylates in CO₂ fixation reactions?

- Methodological Answer : Benchmark studies should measure turnover frequency (TOF) and selectivity (e.g., carbonate vs. bicarbonate products) under identical conditions (pressure, temperature). Spectroscopic trapping of intermediates (e.g., operando IR) identifies key Sn-CO₃ adducts. Steric maps of carboxylate ligands correlate branching (e.g., 6-methylheptyl vs. linear chains) with activation barriers .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing catalytic efficiency data across multiple this compound studies?

- Methodological Answer : Use multivariate regression to account for variables like temperature, solvent, and substrate scope. Outlier detection (e.g., Grubbs’ test) filters anomalous datasets. Meta-regression models quantify the impact of ligand structure on turnover numbers .

Q. How can researchers address ethical and safety concerns when handling this compound?

- Methodological Answer : Adhere to institutional safety protocols for Sn(II) compounds (e.g., glovebox use, waste neutralization). Toxicity assessments follow OECD guidelines: acute exposure tests (LD₅₀ in rodents) and ecotoxicity assays (Daphnia magna LC₅₀). Transparent reporting in manuscripts includes hazard symbols and disposal methods .

Tables for Key Comparisons

| Property | This compound | Tin(II) Octanoate | Reference |

|---|---|---|---|

| Thermal Stability (°C) | 150 (decomp.) | 170 (decomp.) | |

| CO₂ Fixation TOF (h⁻¹) | 12.3 ± 1.5 | 8.7 ± 0.9 | |

| Lewis Acidity (BF₃ scale) | 0.78 | 0.65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.